molecular formula C10H13NO B138383 1-(2-Amino-4-ethylphenyl)ethanone CAS No. 141030-66-2

1-(2-Amino-4-ethylphenyl)ethanone

Cat. No. B138383
M. Wt: 163.22 g/mol
InChI Key: ISNJDSGIXFKGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-4-ethylphenyl)ethanone, also known as 4-Ethylamphetamine or 4-EEA, is a chemical compound that belongs to the amphetamine class of drugs. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

1-(2-Amino-4-ethylphenyl)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a reference standard in analytical chemistry to develop new analytical methods for the detection and quantification of amphetamines in biological samples. It has also been used in pharmacological studies to investigate the mechanism of action of amphetamines and their effects on the central nervous system.

Mechanism Of Action

The mechanism of action of 1-(2-Amino-4-ethylphenyl)ethanone is similar to that of other amphetamines. It acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, focus, and mood. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects and leads to a feeling of euphoria.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(2-Amino-4-ethylphenyl)ethanone are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. Prolonged use of amphetamines can lead to addiction, tolerance, and withdrawal symptoms.

Advantages And Limitations For Lab Experiments

1-(2-Amino-4-ethylphenyl)ethanone has several advantages and limitations for lab experiments. It is a well-studied compound that has been extensively characterized. It is also readily available and relatively inexpensive. However, its use is restricted due to its potential for abuse and addiction. It is also toxic and can be hazardous if not handled properly.

Future Directions

There are several future directions for research on 1-(2-Amino-4-ethylphenyl)ethanone. One area of research is the development of new analytical methods for the detection and quantification of amphetamines in biological samples. Another area of research is the investigation of the long-term effects of amphetamine use on the brain and behavior. Finally, there is a need for the development of new drugs that can mimic the effects of amphetamines without the potential for abuse and addiction.
Conclusion:
In conclusion, 1-(2-Amino-4-ethylphenyl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been used as a reference standard in analytical chemistry and in pharmacological studies to investigate the mechanism of action of amphetamines. While it has several advantages for lab experiments, its potential for abuse and addiction limits its use. There are several future directions for research on 1-(2-Amino-4-ethylphenyl)ethanone, including the development of new analytical methods and the investigation of the long-term effects of amphetamine use.

Synthesis Methods

The synthesis of 1-(2-Amino-4-ethylphenyl)ethanone is a complex process that involves multiple steps. The first step involves the condensation of 4-Ethylbenzaldehyde with nitroethane in the presence of a catalyst to form 1-(4-ethylphenyl)-2-nitropropene. The second step involves the reduction of 1-(4-ethylphenyl)-2-nitropropene with a reducing agent to form 1-(4-ethylphenyl)propane-2-amine. The final step involves the oxidation of 1-(4-ethylphenyl)propane-2-amine with an oxidizing agent to form 1-(2-Amino-4-ethylphenyl)ethanone.

properties

CAS RN

141030-66-2

Product Name

1-(2-Amino-4-ethylphenyl)ethanone

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-amino-4-ethylphenyl)ethanone

InChI

InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3,11H2,1-2H3

InChI Key

ISNJDSGIXFKGKO-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C(=O)C)N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)C)N

synonyms

Ethanone, 1-(2-amino-4-ethylphenyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.